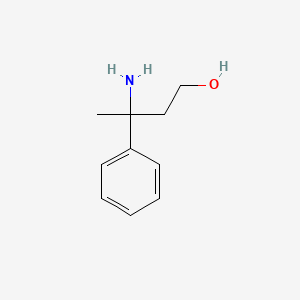

3-Amino-3-phenylbutan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C10H15NO |

|---|---|

分子量 |

165.23 g/mol |

IUPAC 名称 |

3-amino-3-phenylbutan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-10(11,7-8-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 |

InChI 键 |

AKHRGCMDADTQRY-UHFFFAOYSA-N |

规范 SMILES |

CC(CCO)(C1=CC=CC=C1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 3 Amino 3 Phenylbutan 1 Ol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic routes to 3-amino-3-phenylbutan-1-ol and structurally related compounds combine the versatility of chemical synthesis with the high selectivity of biocatalysis. These approaches can be broadly categorized into two main strategies: the asymmetric synthesis of the amine functionality from a prochiral ketone precursor, and the stereoselective formation of the alcohol group.

Transaminase-Catalyzed Asymmetric Synthesis from Prochiral Ketones

The asymmetric synthesis of chiral amines from prochiral ketones using transaminases (TAs) is a powerful and attractive biocatalytic strategy. mdpi.comuab.cat This approach can theoretically achieve 100% conversion to the desired amine. mdpi.com The synthesis of this compound via this method would start from the prochiral ketone precursor, 4-hydroxy-4-phenylbutan-2-one (B3053436). A patent has described a similar process for the preparation of enantiomerically pure (R)-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with an R-selective transaminase in the presence of an amino donor. google.com This suggests the feasibility of applying a similar enzymatic strategy to the phenyl-substituted analogue.

The success of the transaminase-catalyzed synthesis hinges on the enzyme's ability to accept the specific ketone precursor as a substrate. While direct studies on the transamination of 4-hydroxy-4-phenylbutan-2-one are not extensively documented in peer-reviewed literature, research on analogous ketones provides valuable insights. For instance, the enzymatic synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone has been studied in detail. mdpi.comresearchgate.net

In one such study, two different ω-transaminases, one from Chromobacterium violaceum (CviTA) and another from Vibrio fluvialis (VflTA), were characterized to determine suitable operational conditions. The pH activity profiles for both transaminases showed maximum activity around pH 7.5. mdpi.com The characterization of these enzymes under various conditions is crucial for optimizing the synthesis of the target amino alcohol. The substrate scope of transaminases is a critical factor, and while many wild-type enzymes are limited to smaller aliphatic amines, protein engineering has expanded their applicability to bulkier aromatic substrates. mdpi.com

| Enzyme | Source Organism | Optimal pH | Reference |

| CviTA | Chromobacterium violaceum | ~7.5 | mdpi.com |

| VflTA | Vibrio fluvialis | ~7.5 | mdpi.com |

This table presents data on transaminases characterized for the synthesis of a close structural analog to this compound.

A significant challenge in transaminase-catalyzed reactions is the often unfavorable thermodynamic equilibrium, which can limit product yield. mdpi.comuab.cat Several strategies have been developed to overcome this limitation and drive the reaction towards the desired amine product.

One common approach is the use of a large excess of the amino donor. mdpi.com For instance, in the synthesis of 3-amino-1-phenylbutane, a 20-fold excess of L-alanine as the amino donor was found to be optimal for achieving high conversion. mdpi.com Another effective strategy is the in situ removal of the reaction by-product. mdpi.com When an amino acid like L-alanine is used as the amino donor, the corresponding α-keto acid, pyruvate (B1213749), is formed as a by-product. mdpi.com The accumulation of pyruvate can shift the equilibrium back towards the starting materials. Therefore, its removal is crucial for maximizing the yield of the desired amine.

A highly effective method for in situ pyruvate removal is the use of a cascade reaction with pyruvate decarboxylase (PDC). mdpi.comresearchgate.net This enzyme catalyzes the decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. mdpi.comresearchgate.net The volatile nature of these products helps to irreversibly shift the reaction equilibrium towards the formation of the amine. mdpi.com

In the synthesis of 3-amino-1-phenylbutane, coupling the transaminase reaction with PDC from Zymobacter palmae dramatically enhanced the product yield. mdpi.comresearchgate.net This multi-enzymatic, one-pot system demonstrates a powerful approach to overcoming thermodynamic limitations in transaminase-catalyzed asymmetric synthesis. mdpi.com Studies have shown that with this cascade system, yields higher than 60% with nearly 90% selectivity can be achieved. mdpi.com

| Reaction System | Key Enzymes | Purpose of Cascade | Achieved Yield (for analog) | Reference |

| Multi-enzymatic Cascade | Transaminase (CviTA or VflTA), Pyruvate Decarboxylase (PDC) | Overcoming unfavorable equilibrium by removing pyruvate by-product | >60% | mdpi.com |

This table summarizes the components and outcome of a cascade reaction for the synthesis of a structural analog.

For industrial applications, the stability and reusability of biocatalysts are of paramount importance. Immobilization of enzymes on solid supports is a widely adopted strategy to enhance their operational stability and facilitate their recovery and reuse. Various immobilization techniques have been successfully applied to transaminases.

Reductase-Mediated Transformations for Stereoselective Alcohol Formation

An alternative or complementary chemoenzymatic approach to this compound involves the stereoselective reduction of a ketone precursor to form the desired alcohol functionality. This can be achieved using ketoreductases (KREDs), which are a class of oxidoreductases that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity. rsc.org

This strategy could be implemented in two ways: either by reducing the keto group of 4-hydroxy-4-phenylbutan-2-one to create a diol, which is then aminated, or by first performing the transamination to yield 3-amino-4-phenylbutan-2-one, followed by the stereoselective reduction of the remaining keto group. The latter approach has been explored for the synthesis of various amino alcohols. For instance, structure-guided evolution has been applied to a ketoreductase for the efficient and stereoselective bioreduction of bulky α-amino β-keto esters to their corresponding amino alcohols with excellent stereoselectivity (>99% dr, >99% de) and high conversion (>99%). rsc.org This demonstrates the potential of ketoreductases in synthesizing chiral amino alcohols. While specific studies on the reductase-mediated synthesis of this compound are limited, the broad substrate scope and high selectivity of engineered ketoreductases suggest that this is a viable synthetic route.

Classical Chemical Synthesis Routes and Innovations

Diastereoselective and Enantioselective Reductions of Precursor Compounds

A primary strategy for the synthesis of this compound involves the stereoselective reduction of a suitable precursor, typically a β-amino ketone. The choice of reducing agent and catalyst is crucial in controlling the diastereoselectivity (syn vs. anti) and enantioselectivity of the final product.

The precursor, 3-amino-3-phenyl-1-butanol, can be subjected to various reducing agents. For instance, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can favor the formation of the syn diastereomer. Conversely, non-chelating reducing agents such as L-Selectride® often lead to the anti diastereomer.

Enantioselective reductions can be achieved using chiral catalysts. Baker's yeast, for example, has been employed in the reduction of α-substituted methyl phenyl ketones, offering a green chemistry approach to obtaining enantiomerically enriched products. researchgate.net Similarly, asymmetric reduction of ketones and oxime ethers using reagents prepared from borane (B79455) and chiral amino alcohols has demonstrated high enantioselectivities. rsc.org Palladium-catalyzed asymmetric arylation of α-keto imines followed by reduction is another powerful method to access chiral α-amino ketones, which are direct precursors to compounds like this compound. nih.gov

| Precursor | Reducing Agent/Catalyst | Major Diastereomer | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| 3-Amino-3-phenyl-1-butanone | Zinc Borohydride | syn | Dependent on substrate and conditions |

| 3-Amino-3-phenyl-1-butanone | L-Selectride® | anti | Dependent on substrate and conditions |

| α-Keto imine precursor | Chiral Palladium Catalyst/NaBH₄ | N/A | >90% |

| α-Substituted methyl phenyl ketone | Baker's Yeast | N/A | High |

Nucleophilic Addition Strategies for Carbon-Carbon Bond Formation

Nucleophilic addition reactions provide a direct route to constructing the carbon skeleton of this compound. A plausible approach involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to a β-amino ester or a related carbonyl compound. The stereochemical outcome of such additions can be influenced by the presence of a chiral auxiliary on the nitrogen atom.

Another strategy involves the nucleophilic addition of hydroxylamine (B1172632) to allenic and acetylenic nitriles, which can be adapted to form the core structure. rsc.org While not a direct synthesis of the target molecule, this methodology highlights the versatility of nucleophilic additions in creating key structural motifs.

C-H Insertion Methodologies in the Synthesis of Substituted Butanols

While less common for this specific target, C-H insertion reactions represent a cutting-edge approach for the synthesis of complex molecules. This method involves the intramolecular insertion of a carbene or nitrene into a C-H bond. For the synthesis of this compound, a hypothetical route could involve a precursor with a diazo group strategically placed to facilitate insertion into a C-H bond at the desired position, forming the butanol backbone. The development of chiral rhodium and copper catalysts has enabled highly enantioselective C-H insertion reactions.

Diastereoisomeric Crystallization for Enantiomeric Resolution

For racemic mixtures of this compound, diastereoisomeric crystallization is a classical and effective method for enantiomeric resolution. This technique involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the enantiomerically pure amino alcohol. A similar principle is applied in the resolution of other chiral compounds like 3-chloromandelic acid. researchgate.net

| Protocol Type | Key Features | Potential Application for this compound |

|---|---|---|

| Multi-component reaction followed by reduction | Combines several synthetic steps without isolation of intermediates. | A one-pot reaction of a phenyl-containing starting material, an amine source, and a carbon source, followed by in-situ reduction. |

| Biocatalytic cascade | Utilizes enzymes to perform multiple transformations in a single pot under mild conditions. | Enzymatic amination of a ketone precursor followed by enzymatic reduction of another functional group. |

Protective Group Strategies in Multi-Step Syntheses

In multi-step syntheses of this compound, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. semanticscholar.orgjocpr.com The amino and hydroxyl groups in the target molecule and its intermediates often require protection.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable under basic and nucleophilic conditions but can be readily removed with acid. The Cbz group is stable to acidic and basic conditions and is often removed by catalytic hydrogenation.

The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are robust and can be removed by hydrogenolysis. Silyl ethers are versatile and can be removed under acidic or fluoride-mediated conditions. The choice of protecting groups must be carefully considered to ensure orthogonality, meaning that one group can be removed selectively in the presence of others. researchgate.net

| Functional Group | Protecting Group | Common Deprotection Conditions |

|---|---|---|

| Amino | tert-Butoxycarbonyl (Boc) | Acid (e.g., trifluoroacetic acid) |

| Amino | Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Hydroxyl | Benzyl (Bn) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) or acid |

Stereochemical Control and Enantiopure Synthesis of 3 Amino 3 Phenylbutan 1 Ol

Chiral Pool and Auxiliary-Based Approaches

The synthesis of enantiopure compounds can be effectively achieved by starting from readily available chiral molecules, a strategy known as the chiral pool approach. Naturally occurring amino acids, such as L-phenylalanine, serve as excellent starting materials for the synthesis of chiral 1,2-amino alcohols. researchgate.netnih.gov This approach leverages the inherent chirality of the starting material to introduce stereochemical control in the target molecule. For instance, L-phenylalanine can be converted through a multi-enzyme pathway into enantiomerically pure 2-phenylglycinol and phenylethanolamine. nih.gov

Another powerful strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully applied in the synthesis of a variety of chiral compounds, including amino alcohols. While specific examples for 3-Amino-3-phenylbutan-1-ol are not detailed in the provided search results, the general principle of using chiral auxiliaries to control stereochemistry is a well-established and versatile method in asymmetric synthesis. nii.ac.jp

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral compounds, as it allows for the generation of large quantities of an enantiopure product from a small amount of a chiral catalyst. nii.ac.jp This approach encompasses a wide range of transformations, including enantioselective reductions and carbon-carbon bond-forming reactions.

Enantioselective Reductions Utilizing Chiral Catalysts

The enantioselective reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols. wikipedia.org This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. wikipedia.org

Catalytic systems often employ a chiral ligand in combination with a metal. For example, chiral amino alcohols can act as ligands for metals like ruthenium, which catalyzes the enantioselective transfer hydrogenation of aryl ketones. nii.ac.jpwikipedia.org Another prominent example is the use of oxazaborolidine catalysts, often generated in situ from chiral amino alcohols, for the asymmetric borane (B79455) reduction of ketones. semanticscholar.orgmdpi.com These catalytic systems have demonstrated high enantioselectivities in the reduction of various ketones. mdpi.com While the direct application to a precursor of this compound is not explicitly detailed, the principles are broadly applicable to the synthesis of chiral alcohols.

Catalytic Enantioselective Simmons-Smith Reactions

The Simmons-Smith reaction is a classic method for the formation of cyclopropane (B1198618) rings from alkenes. wikipedia.org When applied in an asymmetric fashion, it provides a powerful tool for creating chiral cyclopropyl (B3062369) groups. chemtube3d.com This reaction typically involves an organozinc carbenoid and can be rendered enantioselective by the use of chiral ligands or auxiliaries. wikipedia.orgharvard.edu For instance, chiral dioxaborolane auxiliaries derived from tartramides have been shown to be effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu The stereospecific nature of the Simmons-Smith reaction ensures that the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org Although a direct application to a synthetic intermediate of this compound is not described, this methodology represents a viable strategy for introducing chirality in related molecules.

Stereochemical Outcomes and Selectivity in Enzymatic Transformations

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. mdpi.comresearchgate.net Enzymes, being inherently chiral, can catalyze reactions with exceptional levels of stereocontrol. mdpi.comresearchgate.net

A notable example is the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net This biocatalytic approach has been successfully applied to the synthesis of 3-amino-1-phenylbutane, a structurally related compound. mdpi.comresearchgate.net In this process, a transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) is used to transfer an amino group from an amino donor to a ketone substrate. mdpi.comresearchgate.net To overcome the unfavorable thermodynamic equilibrium of the reaction, a pyruvate (B1213749) decarboxylase (PDC) is often coupled with the transaminase to remove the pyruvate byproduct. mdpi.comresearchgate.netuab.cat This multi-enzymatic cascade system has been shown to produce the desired amine with high yield and excellent enantioselectivity. mdpi.comresearchgate.net

Enantiomeric Excess (ee) Determination and Optimization

The enantiomeric excess (ee) is a critical measure of the purity of a chiral compound. It is defined as the absolute difference between the mole fractions of the two enantiomers. Accurate determination of ee is essential for evaluating the success of an asymmetric synthesis. nih.gov Various analytical techniques, including chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents, are commonly employed for this purpose. mdpi.com

In the enzymatic synthesis of (S)-3-amino-1-phenylbutane, NMR with a chiral solvating agent was used to determine the ee. mdpi.com The optimization of reaction conditions, such as temperature and the concentration of the amine donor, is crucial for maximizing the ee. mdpi.com For instance, in the transaminase-catalyzed synthesis, it was found that conducting the reaction at 30 °C with a 20-fold excess of the amine donor resulted in the highest enantiomeric excess. mdpi.com

The following table summarizes the enantiomeric excess achieved in the synthesis of (S)-3-amino-1-phenylbutane using different enzymatic systems.

| Enzymatic System | Enantiomeric Excess (ee) for (S)-3-APB |

| CviTA-PDC | 92.0% |

| VflTA-PDC | 89.3% |

Data sourced from a study on the multi-enzymatic cascade synthesis of 3-amino-1-phenylbutane. mdpi.com

Diastereomeric Ratio (dr) Analysis in Multi-Chiral Center Syntheses

When a molecule contains more than one stereocenter, the stereochemical outcome is described by the diastereomeric ratio (dr). nih.gov This ratio quantifies the relative amounts of the different diastereomers produced in a reaction. The analysis of the dr is typically performed using techniques like NMR spectroscopy or chromatography. nih.gov

Coordination Chemistry and Ligand Design Involving 3 Amino 3 Phenylbutan 1 Ol Derivatives

Synthesis of Schiff Bases Derived from Amino Alcohol Analogues

Schiff bases are a class of compounds characterized by the presence of an azomethine or imine group (-C=N-). They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). symbiosisonlinepublishing.comsemanticscholar.orgmwjscience.com This reaction is a nucleophilic addition followed by the elimination of a water molecule. For amino alcohol analogues, the primary amino group readily reacts with aldehydes or ketones, while the hydroxyl group remains available for potential coordination or supramolecular interactions. mdpi.com

The general synthesis procedure involves refluxing the amino alcohol analogue with a suitable aldehyde or ketone, often in a solvent like ethanol or methanol, for several hours. allsubjectjournal.com The reaction of an amino alcohol with a carbonyl compound results in the formation of the corresponding Schiff base ligand, where the C=O group is replaced by a C=N group. symbiosisonlinepublishing.com These ligands are crucial in coordination chemistry due to their ability to form stable complexes with metal ions. mwjscience.com For instance, Schiff bases derived from salicylaldehyde and its derivatives with primary amines are known to form stable complexes. scispace.com

Formation of Metal Complexes (e.g., Ni(II), Cu(II)) with Amino Alcohol Ligands

Schiff base ligands derived from amino alcohols are excellent chelating agents, capable of coordinating with metal ions through donor atoms, typically nitrogen from the imine group and oxygen from the hydroxyl or phenolate group. allsubjectjournal.comscispace.com The formation of metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt, such as nickel(II) nitrate or copper(II) chloride, in a suitable solvent. symbiosisonlinepublishing.comallsubjectjournal.com

The reaction is often carried out at room temperature or with gentle heating. scispace.com The resulting metal complexes are typically colored, stable solids that can be isolated by filtration. allsubjectjournal.com They are often soluble in common organic solvents like methanol, chloroform, and DMSO. scispace.comdergipark.org.tr The stoichiometry of the metal-to-ligand ratio can be controlled to yield complexes with different coordination numbers and geometries. For example, 1:1 or 1:2 metal-to-ligand ratios are commonly employed to synthesize mononuclear complexes. allsubjectjournal.com In these complexes, the Schiff base can act as a bidentate or tridentate ligand, coordinating to the central metal ion. allsubjectjournal.comnih.gov

Structural Elucidation of Coordination Complexes via X-ray Crystallography

For instance, studies on Ni(II) and Cu(II) complexes with Schiff base ligands derived from amino compounds have revealed distinct coordination geometries. A nickel(II) complex with a Schiff base ligand and methanol co-ligands was found to have a six-coordinate, distorted octahedral geometry, with the ligand coordinating through the phenolate oxygen and imine nitrogen atoms. scispace.com In contrast, a similar copper(II) complex was shown to adopt a four-coordinate, square planar geometry, with the Cu(II) center coordinated to two imine nitrogen and two phenolate oxygen atoms from two separate Schiff base ligands. scispace.com

The structural parameters obtained from X-ray crystallography are crucial for understanding the nature of the metal-ligand bonding and the factors influencing the complex's geometry.

Table 1: Selected Crystallographic Data for Representative Ni(II) and Cu(II) Schiff Base Complexes

| Parameter | Ni(II) Complex Example scispace.com | Cu(II) Complex Example scispace.com |

|---|---|---|

| Formula | [Ni(BCP)₂(CH₃OH)₂]·2NO₃ | [Cu(DBP)₂] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbcn | P2₁/c |

| Coordination Geometry | Octahedral | Square Planar |

| Metal-N Bond Length (Å) | ~2.05 | ~1.99 |

| Metal-O Bond Length (Å) | ~2.03 | ~1.90 |

| N-M-N Angle (°) | ~93.5 | 180 (trans) |

| O-M-O Angle (°) | ~88.9 | 180 (trans) |

Note: Data is based on representative structures from the literature and may not involve 3-Amino-3-phenylbutan-1-ol directly, but illustrates typical values for analogous complexes.

Electrochemical Behavior of Metal-Amino Alcohol Complexes

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of metal complexes. dergipark.org.trepstem.net By measuring the current response to a varying potential, CV can provide information about the oxidation and reduction potentials of a complex and the stability of its different oxidation states. researchgate.net

The electrochemical behavior of Ni(II) and Cu(II) complexes with amino acid and Schiff base ligands has been studied in solvents like DMSO, with a supporting electrolyte such as NaClO₄. dergipark.org.tr These studies often reveal redox processes associated with the central metal ion (e.g., M(II)/M(I) or M(II)/M(III) couples). epstem.netresearchgate.net The redox potentials can be influenced by the nature of the ligand, the coordination geometry, and the solvent system. For example, the electrochemical properties of Cu(II) and Ni(II) complexes with thiosemicarbazone ligands have been investigated, showing reduction peaks corresponding to the metal center. researchgate.net The reversibility of the redox process indicates the stability of the complex upon electron transfer. Many Schiff base complexes exhibit irreversible or quasi-reversible redox waves, suggesting structural rearrangement upon oxidation or reduction. epstem.net

Table 2: Representative Electrochemical Data for Metal-Amino Alcohol Type Complexes

| Complex Type | Redox Process | Epc (V) | Epa (V) | ΔEp (mV) | Scan Rate (mV/s) |

|---|---|---|---|---|---|

| Cu(II) Complex | Cu(II)/Cu(I) | -0.75 | -0.65 | 100 | 50 |

| Ni(II) Complex | Ni(II)/Ni(I) | -1.10 | -0.98 | 120 | 50 |

Note: Potentials are hypothetical examples based on literature for similar complexes and are typically referenced against a standard electrode (e.g., Ag/AgCl). Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, ΔEp = Peak Separation. dergipark.org.trepstem.net

Supramolecular Assembly and Hydrogen Bonding Networks in Metal-Organic Frameworks

The hydroxyl (-OH) and amino (-NH-) groups present in the parent amino alcohol ligand, or derivatives, are capable of participating in hydrogen bonding. nih.gov These non-covalent interactions play a critical role in the solid-state arrangement of molecules, leading to the formation of extended supramolecular assemblies and metal-organic frameworks (MOFs). bham.ac.uknih.gov

In the crystal lattice of metal-amino alcohol complexes, intermolecular hydrogen bonds can form between the -OH group of one complex and a donor/acceptor atom on an adjacent molecule. scispace.com For example, O-H···O and N-H···O hydrogen bonds are commonly observed, linking complex units into one-, two-, or three-dimensional networks. scispace.com These interactions dictate the crystal packing and can influence the material's physical properties.

Supramolecular chemistry focuses on these non-covalent interactions to build larger, organized structures. frontiersin.org In the context of MOFs, the directional nature of hydrogen bonds, along with metal-ligand coordination bonds, is exploited to design porous materials with specific topologies and functions. bham.ac.ukresearchgate.net The amino alcohol-derived ligands can thus act as nodes or linkers that not only chelate the metal center but also provide the functional groups necessary for establishing the hydrogen-bonded network that defines the supramolecular architecture. nih.gov

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically for the compound This compound , as outlined in the requested article structure, have not been published.

The specified analyses, including Quantum Chemical Calculations using Density Functional Theory (DFT) for molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Electrostatic Potential Surfaces, Vibrational Spectroscopy Simulations, and Reaction Mechanism Elucidation with Transition State Analysis, are highly specific and require dedicated research studies.

While computational studies exist for structurally related molecules such as other phenylbutanol isomers or different amino alcohols, the data and findings from those studies cannot be accurately extrapolated to this compound. Generating an article based on the provided outline without specific research on this compound would result in scientifically inaccurate and speculative content.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound at this time.

Theoretical and Computational Investigations of 3 Amino 3 Phenylbutan 1 Ol

Reaction Mechanism Elucidation via Computational Modeling

Energetic Profiles of Biocatalytic Reactions

Currently, there is a lack of specific studies detailing the energetic profiles of biocatalytic reactions involving 3-Amino-3-phenylbutan-1-ol. Such investigations would typically involve quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) calculations to map the reaction coordinates and determine the activation energies of transition states for enzymatic pathways that could produce this compound. This information is crucial for understanding reaction feasibility, and kinetics, and for the rational design of biocatalysts.

Prediction of Stereochemical Outcomes and Chiral Induction Mechanisms

In the broader context of chiral amine synthesis, multi-enzymatic cascade systems have been investigated for related molecules. For instance, the synthesis of 3-amino-1-phenylbutane has been achieved using a transaminase coupled with a pyruvate (B1213749) decarboxylase to overcome unfavorable thermodynamic equilibria. In such systems, the transaminase facilitates the asymmetric amination of a prochiral ketone, and the pyruvate decarboxylase removes the pyruvate by-product, driving the reaction towards the desired amine product. Studies on these systems have shown high stereoselectivity, achieving enantiomeric excesses of around 90% for the (S)-enantiomer. Optimization of reaction conditions, such as temperature and reactant concentrations, has been shown to significantly impact reaction yield and selectivity. While these findings provide a framework for potential biocatalytic routes to chiral amino alcohols, specific energetic and stereochemical prediction data for this compound are not present in the available literature.

Applications of 3 Amino 3 Phenylbutan 1 Ol As a Chiral Scaffold

Role in Asymmetric Transformations as a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Generally, chiral amino alcohols can be effective auxiliaries due to their ability to form rigid cyclic intermediates, which sterically directs the approach of reagents to one face of the molecule. This strategy is a cornerstone of asymmetric synthesis, allowing for the production of enantiomerically pure compounds. wikipedia.org

However, specific studies detailing the application of 3-Amino-3-phenylbutan-1-ol as a chiral auxiliary, including data on diastereoselectivity, reaction yields, and conditions for its attachment and removal, are not prominently featured in the reviewed literature. While the structural features of this compound—a chiral tertiary amine and a primary alcohol—suggest potential for such applications, dedicated research to validate its effectiveness is not currently available.

Utility as a Chiral Ligand in Metal-Complex Catalysis

Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical course of a reaction. Amino alcohols are a well-regarded class of ligands for a variety of metal-catalyzed transformations. nii.ac.jpmdpi.com The nitrogen and oxygen atoms of the amino alcohol can chelate to the metal, forming a stable complex that can effectively transfer chirality.

Despite the general utility of related compounds, specific research demonstrating the use of this compound as a chiral ligand in metal-complex catalysis is not extensively documented. Detailed findings on its performance in reactions such as asymmetric hydrogenations, additions, or cross-coupling reactions, including enantiomeric excess values and catalytic turnover numbers, are not available in the surveyed sources.

Intermediate for the Synthesis of Complex Organic Molecules

Chiral molecules like this compound often serve as valuable intermediates or building blocks in the synthesis of more complex, biologically active molecules, including pharmaceuticals. mdpi.com The stereocenters present in these intermediates are incorporated into the final target molecule, reducing the need for challenging stereoselective steps later in the synthesis.

While derivatives of similar structures like 1,3-diamino-4-phenylbutan-2-ol are noted as important building blocks for therapeutically significant molecules, nih.gov there is a lack of specific, published synthetic routes that utilize this compound as a key intermediate for the synthesis of complex organic molecules.

Building Block in Agrochemical Research and Development

The principles of chirality are also important in the agrochemical industry, where one enantiomer of a pesticide or herbicide may be significantly more active or less environmentally harmful than the other. Chiral amines and their derivatives are recognized as having potential applications in this sector. researchgate.net

However, a review of the available literature does not provide specific examples or research studies on the use of this compound as a building block in the research and development of new agrochemicals.

Precursor to Structurally Diverse Chiral Amines and Alcohols

Chiral amino alcohols can serve as versatile precursors for the synthesis of other valuable chiral molecules. The amino and hydroxyl groups can be chemically modified to produce a range of other functional groups, while retaining the original stereochemistry. For example, the hydroxyl group can be converted into a leaving group to allow for nucleophilic substitution, or the amino group can be acylated or alkylated.

Analytical Methodologies for Research on 3 Amino 3 Phenylbutan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 3-Amino-3-phenylbutan-1-ol, enabling both the separation of its stereoisomers and the assessment of its chemical purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are the most prominently used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound. The method's adaptability allows for both normal-phase and reverse-phase separations, depending on the specific analytical requirements. For chiral separations, specialized chiral stationary phases (CSPs) are often employed.

A common approach involves the use of a reverse-phase column, such as a C18 column. mdpi.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comsielc.com For the analysis of similar amino alcohols, gradient elution may be utilized to ensure adequate separation from any impurities or starting materials. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound provides sufficient chromophoric activity. For enhanced sensitivity and specificity, particularly in complex matrices, a mass spectrometer can be coupled with the HPLC system (LC-MS). bldpharm.com

To resolve the enantiomers of this compound, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase or by derivatizing the analyte with a chiral agent prior to analysis. google.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of amino alcohols. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier, is critical for achieving optimal separation.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) offers a high-resolution separation technique that is particularly well-suited for the analysis of volatile compounds. To apply GC to this compound, derivatization is typically necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

For the crucial task of separating the enantiomers, chiral capillary columns are employed. gcms.cz These columns contain a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts diastereomerically with the enantiomers of the derivatized analyte, leading to different retention times. gcms.cz The choice of the specific cyclodextrin derivative (e.g., beta- or gamma-cyclodextrin) and the nature of its substituents can significantly influence the separation efficiency. gcms.cz

The operating conditions, including the temperature program of the GC oven, the carrier gas flow rate, and the type of detector (typically a Flame Ionization Detector or a Mass Spectrometer), must be carefully optimized to achieve baseline separation of the enantiomers.

Table 2: Representative GC Method for Chiral Separation of Derivatized this compound

| Parameter | Condition |

| Column | Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 275 °C |

| Derivatization | N-trifluoroacetylation |

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton in the structure. Similarly, the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

For the critical task of assigning the stereochemistry, particularly the relative and absolute configuration of the two chiral centers, advanced NMR techniques are employed. One common strategy involves the derivatization of the amino alcohol with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters or amides. researchgate.net The ¹H NMR spectra of these diastereomers will exhibit differences in chemical shifts, particularly for the protons near the chiral centers. researchgate.net By analyzing these differences, the absolute configuration of the original amino alcohol can be determined. Two-dimensional NMR experiments, such as COSY and HSQC, can further aid in the unambiguous assignment of all proton and carbon signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 | 3.6 - 3.8 | Multiplet |

| H on C2 | 1.8 - 2.0 | Multiplet |

| H on C3 | 3.2 - 3.4 | Multiplet |

| Methyl Protons | 1.2 - 1.4 | Doublet |

| Phenyl Protons | 7.2 - 7.4 | Multiplet |

| Amine Protons | Variable | Broad Singlet |

| Hydroxyl Proton | Variable | Broad Singlet |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula.

Electron ionization (EI) is a common ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can provide valuable structural information. For this compound, characteristic fragmentation pathways would include the loss of a water molecule from the molecular ion, alpha-cleavage adjacent to the amino and hydroxyl groups, and the formation of resonance-stabilized benzylic cations. libretexts.orgdocbrown.info For instance, cleavage of the C2-C3 bond could lead to fragments corresponding to the phenyl-containing portion and the amino-containing portion of the molecule. The analysis of these fragment ions helps to piece together the structure of the parent molecule. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), can be used to observe the protonated molecular ion with less fragmentation, which is useful for confirming the molecular weight. uni.lu

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment Ion |

| 165 | [M]⁺ |

| 148 | [M-NH₃]⁺ |

| 147 | [M-H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [CH₃CH(NH₂)]⁺ |

Chiroptical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is of paramount importance in the synthesis and application of chiral compounds like this compound. Chiroptical methods provide a direct measure of the optical purity of a sample.

One of the most common chiroptical techniques is polarimetry, which measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The specific rotation is a characteristic property of an enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be calculated.

Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used for both qualitative and quantitative analysis of enantiomeric composition.

In addition to these classical methods, fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in amino alcohols. nih.gov These methods often involve the formation of diastereomeric complexes with a chiral fluorescent sensor, leading to a change in the fluorescence properties that can be correlated to the enantiomeric ratio. nih.gov

Table 5: Comparison of Chiroptical Methods for e.e. Determination

| Method | Principle | Advantages | Limitations |

| Polarimetry | Measures the rotation of plane-polarized light. | Simple, inexpensive. | Requires a known value for the pure enantiomer, can be influenced by impurities. |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Highly sensitive, provides structural information. | Requires a chromophore near the stereocenter, more complex instrumentation. |

| Chiral HPLC | Chromatographic separation of enantiomers. | Accurate, can determine both purity and e.e. simultaneously. | Can be time-consuming to develop a method. |

| Chiral GC | Gas chromatographic separation of derivatized enantiomers. | High resolution. | Requires derivatization, analyte must be volatile. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that can be distinguished by NMR. | Provides direct spectroscopic evidence. | Can be complex to interpret, requires specialized reagents. |

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical rotation of chiral molecules, a property that arises from their ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.

Principles of Measurement: When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. A polarimeter measures the angle of this rotation. The specific rotation, [α], is a standardized measure of this rotation and is calculated using the Biot's law:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters ( g/100 mL).

Application to this compound: For this compound, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The (R)-enantiomer might exhibit a positive (dextrorotatory, (+)) rotation, while the (S)-enantiomer would show a negative (levorotatory, (-)) rotation of the same magnitude, or vice versa. A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a polarimetric analysis of the enantiomers of this compound.

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent |

| (R)-3-Amino-3-phenylbutan-1-ol | +25.5° | Methanol |

| (S)-3-Amino-3-phenylbutan-1-ol | -25.5° | Methanol |

| Racemic this compound | 0° | Methanol |

Note: The data in this table is illustrative and not based on experimentally determined values for this compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample.

Principles of Measurement: A CD spectrometer splits a beam of linearly polarized light into two circularly polarized components, one rotating clockwise (right-handed) and the other counter-clockwise (left-handed). These beams are passed through a sample containing a chiral molecule. Chiral molecules absorb one of these circularly polarized beams more than the other. The difference in absorbance (ΔA = AL - AR) is plotted as a function of wavelength, resulting in a CD spectrum. The data is often reported in terms of molar ellipticity ([θ]), which is calculated as:

[θ] = (θ × 100) / (c × l)

where:

θ is the observed ellipticity in degrees.

c is the molar concentration of the sample in mol/L.

l is the path length in centimeters (cm).

Application to this compound: The enantiomers of this compound are expected to produce mirror-image CD spectra. For example, if the (R)-enantiomer exhibits a positive Cotton effect (a peak in the CD spectrum) at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This property makes CD spectroscopy an excellent tool for determining the absolute configuration of chiral molecules and for assessing enantiomeric purity. The chromophore in this compound is the phenyl group, which would be the primary focus of the CD analysis.

Detailed Research Findings: Specific CD spectroscopic data for this compound is not prominently available in the reviewed scientific literature. However, the application of CD spectroscopy to other chiral aromatic compounds provides a strong precedent for its utility. The analysis would involve dissolving the enantiomerically pure samples in a suitable solvent and measuring the CD spectrum, typically in the UV region where the phenyl chromophore absorbs.

The following is a hypothetical data table representing the type of data that would be generated from a CD spectroscopic analysis of the enantiomers of this compound.

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) at λmax (deg·cm2/dmol) | Solvent |

| (R)-3-Amino-3-phenylbutan-1-ol | 262 | +5000 | Acetonitrile |

| (S)-3-Amino-3-phenylbutan-1-ol | 262 | -5000 | Acetonitrile |

| Racemic this compound | 262 | 0 | Acetonitrile |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental CD data for this compound was not found in the surveyed literature.

Future Research Directions and Outlook for 3 Amino 3 Phenylbutan 1 Ol Chemistry

Development of Novel Biocatalysts with Enhanced Activity and Stability

The use of enzymes, or biocatalysts, for the synthesis of chiral amino alcohols offers a green and highly selective alternative to traditional chemical methods. frontiersin.org However, the practical application of these biocatalysts can be limited by their stability and catalytic activity under industrial process conditions. nih.gov Future research will prioritize the development of novel biocatalysts with improved performance characteristics.

A significant area of advancement lies in the engineering of existing enzymes, such as amine dehydrogenases (AmDHs), to exhibit enhanced properties. frontiersin.org Techniques like directed evolution and site-directed mutagenesis are employed to create enzyme variants with increased activity, improved thermostability, and broader substrate scope. For instance, engineered AmDHs derived from amino acid dehydrogenases (AADHs) have shown promise in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov Computational analysis can provide insights into the sources of enhanced activity, guiding further protein engineering efforts. frontiersin.org

Strategies to improve the stability of biocatalysts are also crucial. nih.gov Immobilization of enzymes on solid supports is a common technique to enhance their stability and facilitate their recovery and reuse. mdpi.com Future work will likely explore novel immobilization materials and techniques to further improve the operational stability of biocatalysts used in the synthesis of 3-Amino-3-phenylbutan-1-ol.

| Research Focus | Key Objectives | Potential Impact |

| Enzyme Engineering | Increase catalytic activity (kcat/Km) and total turnover number (TTN). frontiersin.org | More efficient and cost-effective production of chiral amino alcohols. |

| Enhanced Stability | Improve thermostability and tolerance to organic solvents. frontiersin.orgnih.gov | Broader applicability in industrial processes. |

| Immobilization | Develop robust and reusable immobilized biocatalysts. mdpi.com | Simplified product purification and reduced catalyst costs. |

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and its analogs, this translates to a focus on routes that minimize waste, use less hazardous reagents, and operate under milder reaction conditions.

Visible-light photocatalysis represents a promising green approach for the synthesis of 1,2-amino alcohols. rsc.org This method can utilize water as a solvent and proceed at room temperature, offering a significant environmental advantage over traditional methods that often require organic solvents and elevated temperatures. rsc.orgpatsnap.com Another green strategy involves the uncatalyzed aminolysis of epoxides in aqueous media, which provides a direct and atom-economical route to β-amino alcohols. semanticscholar.org

Furthermore, the use of biocatalysis, as discussed in the previous section, is inherently a green approach. frontiersin.org Enzymatic reactions are typically conducted in aqueous media under mild conditions and exhibit high selectivity, reducing the formation of byproducts. frontiersin.orgrsc.org Future research will likely focus on combining biocatalysis with other green chemistry principles to develop even more sustainable synthetic processes. uv.es

| Green Synthesis Approach | Key Features | Advantages |

| Visible-Light Photocatalysis | Use of light as an energy source, often in aqueous media. rsc.orgpatsnap.com | Mild reaction conditions, reduced reliance on hazardous reagents. |

| Uncatalyzed Aminolysis of Epoxides | Reaction in water without the need for a catalyst. semanticscholar.org | High atom economy, environmentally benign solvent. |

| Biocatalysis | Use of enzymes to catalyze reactions. frontiersin.orgrsc.org | High selectivity, mild conditions, biodegradable catalysts. |

Expansion of Applications in Enantioselective Catalysis

Chiral amino alcohols, including the structural motif of this compound, are valuable ligands in enantioselective catalysis. acs.orgwestlake.edu.cn They can be used to create a chiral environment around a metal center, enabling the asymmetric synthesis of a wide range of molecules. nii.ac.jp Future research will aim to expand the scope of their applications in this field.

One area of focus will be the development of new catalytic reactions that utilize chiral amino alcohol ligands. This could include novel carbon-carbon and carbon-heteroatom bond-forming reactions that are currently difficult to achieve with high enantioselectivity. The modular nature of chiral amino alcohols allows for the synthesis of a diverse library of ligands, which can be screened for optimal performance in a particular reaction. westlake.edu.cn

Moreover, there is ongoing interest in developing more efficient and recyclable catalytic systems. This could involve anchoring chiral amino alcohol-metal complexes to solid supports or using them in biphasic systems to facilitate catalyst recovery and reuse. The development of catalysts that can operate at low loadings and under mild conditions will also be a priority.

Advanced Computational Design of Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. rsc.org For this compound, computational methods can be used to design novel derivatives with improved properties and to elucidate the mechanisms of reactions in which it is involved.

Molecular modeling can be used to predict the binding of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. By understanding the structure-activity relationships, researchers can rationally design molecules with enhanced potency and selectivity.

In the realm of catalysis, computational studies can provide insights into the transition states of enantioselective reactions, helping to explain the origin of stereoselectivity. frontiersin.org This knowledge can then be used to design more effective chiral ligands based on the this compound scaffold. Quantum mechanical calculations can also be used to predict the reactivity of different substrates and to explore novel reaction pathways.

Investigation of Supramolecular Self-Assembly Properties

Supramolecular chemistry, the study of non-covalent interactions, is a rapidly growing field with applications in materials science and nanotechnology. mdpi.com The ability of molecules to self-assemble into well-defined nanostructures is of particular interest. Chiral molecules, such as this compound, can impart their chirality to the resulting supramolecular assemblies, leading to the formation of helical or other chiral structures. nih.gov

Future research in this area will focus on understanding the self-assembly behavior of this compound and its derivatives. By systematically varying the molecular structure, it may be possible to control the morphology and properties of the resulting nanostructures. Techniques such as atomic force microscopy, transmission electron microscopy, and X-ray diffraction will be crucial for characterizing these assemblies. nih.gov

The potential applications of these self-assembled materials are vast. They could be used as templates for the synthesis of chiral catalysts, as components of chiral sensors, or in the development of new drug delivery systems. The study of the supramolecular self-assembly of this compound therefore represents a promising avenue for future research. nih.govresearchgate.net

常见问题

Q. What are the common synthetic routes for 3-Amino-3-phenylbutan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including reduction , acylation , and alkylation . For example, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions can reduce carbonyl intermediates to yield the alcohol moiety, while acylation with acyl chlorides introduces protective groups to the amino functionality . Solvent choice (e.g., THF vs. DCM) and temperature control (0–25°C) critically affect reaction efficiency. For instance, elevated temperatures during alkylation may lead to side reactions, reducing purity. Industrial-scale synthesis often employs continuous flow chemistry to enhance reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. The hydroxyl (-OH) and amino (-NH₂) groups exhibit distinct proton signals at δ 1.5–2.5 ppm (broad) and δ 3.0–3.5 ppm (sharp), respectively, while the phenyl group resonates at δ 7.2–7.5 ppm. Mass Spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups. For purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection at 210–254 nm is recommended, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Discrepancies in NMR or MS data often arise from stereochemical heterogeneity or solvent-induced shifts . Strategies include:

- Variable Temperature NMR : Resolves overlapping signals by altering thermal conditions.

- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to clarify connectivity.

- Computational Modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles, aiding in structural assignment .

For example, unexpected peaks in ¹³C NMR may indicate keto-enol tautomerism, requiring pH adjustment or derivatization (e.g., silylation) to stabilize intermediates .

Q. What experimental designs are optimal for studying the biological activity of this compound derivatives?

Focus on structure-activity relationship (SAR) studies by modifying the phenyl or amino groups. Example protocols:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with derivatives bearing electron-withdrawing substituents on the phenyl ring to enhance binding affinity.

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., GPCRs) to predict binding modes.

- In Vitro Toxicity Screening : Employ MTT assays on HEK293 or HepG2 cells to assess cytotoxicity, correlating results with logP values to optimize pharmacokinetics .

Q. How can continuous flow chemistry be optimized for scalable synthesis of this compound?

Key parameters include:

- Residence Time : Adjust flow rates (0.1–5 mL/min) to maximize conversion without side-product formation.

- Catalyst Immobilization : Use packed-bed reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to enhance reusability.

- In-Line Monitoring : Integrate FTIR or UV-vis sensors for real-time reaction tracking. Pilot studies show a 20–30% yield increase compared to batch methods under identical conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under oxidative conditions?

Divergent results may stem from trace metal contaminants or oxygen exposure levels . Mitigation strategies:

- Purge Reactions with Inert Gas (N₂/Ar) : Minimize oxidation during storage.

- Additives : Incorporate radical scavengers (e.g., BHT) or chelating agents (EDTA) to suppress degradation.

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydroxyl group oxidation to ketones) .

Methodological Gaps and Future Directions

Q. What strategies can bridge literature gaps in the application of this compound in drug discovery?

Despite limited database entries (e.g., PubChem, SciFinder), researchers can:

- Leverage Analog Studies : Compare with structurally similar compounds (e.g., 3-Amino-2,2-dimethylbutan-1-ol hydrochloride) to infer reactivity.

- Collaborative Screening : Partner with academic consortia to access high-throughput screening libraries.

- Patent Mining : Analyze granted patents for undisclosed biological activities or synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。